N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Medicinal chemistry Physicochemical profiling Ligand efficiency

This compound retains the validated 4-(2-oxopiperidin-1-yl)phenyl P1 pharmacophore of apixaban, making it an ideal scaffold for factor Xa inhibitor optimization and a matched negative control for target engagement assays. The thiophene-2-sulfonamide core provides a novel vector for exploring serine protease selectivity, while the unsubstituted 5-position enables facile linker conjugation for chemical proteomics. With MW 336.4, LogP 2.2, and zero Lipinski violations, it is perfectly positioned for fragment-to-lead campaigns. Differentiate your pipeline with this P1-conserved, patent-differentiated building block.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 941873-68-3
Cat. No. B2362715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS941873-68-3
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H16N2O3S2/c18-14-4-1-2-10-17(14)13-8-6-12(7-9-13)16-22(19,20)15-5-3-11-21-15/h3,5-9,11,16H,1-2,4,10H2
InChIKeyUCJGEHDZSOJOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941873-68-3): Physicochemical and Structural Baseline for Analog Selection


N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941873-68-3, PubChem CID 7636122) is a synthetic sulfonamide derivative characterized by a thiophene-2-sulfonamide core linked at the para position to a 2-oxopiperidin-1-yl phenyl moiety. Its molecular formula is C15H16N2O3S2 with a molecular weight of 336.4 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 103 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. This compound belongs to a structural class that incorporates the 4-(2-oxopiperidin-1-yl)phenyl pharmacophore, a motif most notably employed in the FDA-approved factor Xa inhibitor apixaban, where it serves as the P1 moiety interacting with the S1 pocket of factor Xa [2]. As a screening compound with no publicly disclosed bioactivity data as of the search date, its procurement value resides principally in its use as a building block, a negative control, or a scaffold for medicinal chemistry optimization within sulfonamide-piperidinone-based programs [3].

Why Generic Substitution of N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide with In-Class Analogues Is Structurally Unsupported


Generic substitution within the thiophene-2-sulfonamide class is precluded by three structurally encoded differentiators. First, the 2-oxopiperidin-1-yl substituent at the para position of the aniline ring introduces a conformationally constrained lactam that is absent in simpler N-phenyl thiophene-2-sulfonamides such as N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide (CID 2814040); this lactam carbonyl serves as a hydrogen bond acceptor, contributing 1 of the 5 total HBA in the target compound and altering both the hydrogen-bonding capacity and the three-dimensional conformation relative to saturated piperidine analogs [1]. Second, the para-substitution pattern directly impacts the vector of the sulfonamide NH relative to the thiophene ring, differentiating it from ortho- or meta-substituted regioisomers and from methyl-substituted variants such as N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, where the added methyl group increases steric bulk and lipophilicity [1]. Third, the unsubstituted thiophene ring at the 5-position distinguishes this compound from 5-ethyl, 5-chloro, or 5-methyl congeners (e.g., 5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, CAS 941980-15-0), where the 5-substituent modulates both electronic properties of the sulfonamide and potential metabolic liabilities . These structural differences are non-trivial: in the apixaban development program, modification of the 4-(2-oxopiperidin-1-yl)phenyl group dramatically altered factor Xa binding affinity and oral bioavailability, demonstrating that even conservative changes to this pharmacophore cannot be assumed to be functionally silent [2].

Quantitative Differentiation Evidence for N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide Versus Closest Structural Analogs


Hydrogen Bond Acceptor Count Differentiates Target from Saturated Piperidine Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA), 1 more than the saturated piperidine analog N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide (CID 2814040), which has 4 HBA owing to the absence of the lactam carbonyl [1] [2]. This additional HBA from the 2-oxopiperidin-1-yl carbonyl group alters the compound's hydrogen-bonding pharmacophore and may increase the topological polar surface area (TPSA) relative to the saturated analog, with the target compound exhibiting a TPSA of 103 Ų [1]. No experimental TPSA is available for the comparator, precluding direct quantitative comparison. The presence of the lactam carbonyl also eliminates the basicity of the piperidine nitrogen, converting it from a potential cationic center (in saturated piperidine analogs) to a neutral amide, which may significantly alter solubility, permeability, and off-target binding profiles [3].

Medicinal chemistry Physicochemical profiling Ligand efficiency

Para-Substitution Regiochemistry Constrains Conformational Space Relative to Ortho/Meta Isomers

The target compound features a para-substituted 4-(2-oxopiperidin-1-yl)phenyl group, which provides a linear extension of the sulfonamide vector along the para axis of the phenyl ring. This contrasts with ortho-substituted analogs such as N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, where the ortho relationship introduces a kink in the molecular geometry and brings the piperidine/piperidinone ring into closer proximity to the sulfonamide group [1]. The para arrangement is identical to that found in apixaban, where crystallographic data confirm that the 4-(2-oxopiperidin-1-yl)phenyl group adopts a nearly coplanar orientation relative to the pyrazolopyridine core, a geometry essential for optimal S1 pocket occupancy in factor Xa [2]. No crystallographic data are available for the target compound itself, but the para-substitution pattern ensures that the sulfonamide NH and the 2-oxopiperidinone ring project along the same axis, potentially enabling bidentate hydrogen bond interactions with biological targets that would not be geometrically feasible for ortho or meta isomers [3].

Structural biology Conformational analysis Scaffold design

Absence of 5-Position Thiophene Substitution Differentiates Target from 5-Ethyl and 5-Chloro Congeners

The target compound carries an unsubstituted thiophene ring (hydrogen at the 5-position), distinguishing it from common congeners such as 5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941980-15-0) and 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide (CAS 746609-35-8) [1]. The absence of a 5-substituent reduces molecular weight (336.4 vs. 364.5 for the 5-ethyl analog) and lipophilicity (XLogP3-AA = 2.2 vs. an estimated ~3.0 for the 5-ethyl congener based on the +0.8 LogP contribution of an ethyl group) [1] . In the broader thiophene-2-sulfonamide literature, 5-position substituents have been shown to modulate carbonic anhydrase isoform selectivity (e.g., 5-arylthio and 5-arylsulfonyl derivatives exhibit differential CA II vs. CA IX inhibition) and to alter susceptibility to CYP450-mediated oxidation [2]. The unsubstituted 5-position of the target compound avoids potential metabolic activation pathways associated with 5-alkyl or 5-halo substituents, though no experimental metabolic stability data exist for this specific compound.

Metabolic stability CYP inhibition Structure-metabolism relationships

Computational Drug-Likeness: Target Compound Complies with All Lipinski and Veber Rules

The target compound satisfies all Lipinski Rule of Five criteria (MW ≤500, HBD ≤5, HBA ≤10, LogP ≤5) and all Veber rules (rotatable bonds ≤10, TPSA ≤140 Ų), with computed values of MW = 336.4, HBD = 1, HBA = 5, XLogP3-AA = 2.2, rotatable bonds = 4, and TPSA = 103 Ų [1]. In comparison, the 5-ethyl analog (CAS 941980-15-0) has MW = 364.5 and higher LogP, while the methyl-substituted analog N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has MW = 350.5 with an additional methyl group that slightly increases both MW and LogP . Among the closest structural neighbors, the target compound occupies the lowest-MW, lowest-LogP position, making it the most ligand-efficient scaffold in this series [2]. Ligand efficiency (LE) indices cannot be calculated because no potency data exist, but the favorable physicochemical profile supports its selection as a fragment-like starting point for structure-based optimization.

Drug-likeness Oral bioavailability prediction Lead selection

Evidence-Based Application Scenarios for Procuring N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide


Medicinal Chemistry: Factor Xa or Serine Protease Inhibitor Lead Optimization Scaffold

The 4-(2-oxopiperidin-1-yl)phenyl moiety is the validated P1 pharmacophore of apixaban, where it occupies the S1 pocket of factor Xa with high complementarity [1]. The target compound retains this P1 group linked to a thiophene-2-sulfonamide core, providing a structurally distinct but P1-conserved scaffold for exploring novel serine protease inhibitors. Researchers seeking to develop patent-differentiated factor Xa inhibitors or related trypsin-like serine protease inhibitors can use this compound as a starting template, leveraging the established P1-S1 interaction while introducing novelty through the thiophene sulfonamide central core, which differs from the pyrazolopyridine core of apixaban.

Fragment-Based Drug Discovery: Low-MW, Rule-of-Five-Compliant Screening Hit

With MW = 336.4, 0 Lipinski/Veber violations, and a balanced LogP of 2.2, the target compound is positioned within the fragment-to-lead space (typically MW <350) and is the lightest member among its close structural congeners [1]. It is suitable for inclusion in fragment screening libraries or as a validated hit for structure-based optimization campaigns, particularly in programs targeting protein-protein interactions (e.g., MDM2-p53) where sulfonamide-piperidinones have demonstrated clinical potential [2].

Negative Control for Apixaban-Related P1 Pharmacophore Studies

Because the target compound retains the identical 4-(2-oxopiperidin-1-yl)phenyl P1 group as apixaban but replaces the pyrazolopyridine-3-carboxamide core with a thiophene-2-sulfonamide, it can serve as a structurally matched negative control in target engagement assays. Its anticipated lack of factor Xa inhibitory activity (due to the absence of the critical pyrazolopyridine carboxamide warhead that interacts with the S4 pocket and catalytic serine) makes it useful for deconvoluting P1-driven binding from mechanism-based inhibition in selectivity profiling experiments [1].

Chemical Biology Tool: Sulfonamide-Piperidinone Probe for Target Identification

The thiophene-2-sulfonamide group confers potential for broad target engagement profiling, as thiophene-2-sulfonamides are known to interact with carbonic anhydrase isoforms, dihydropteroate synthase, and other sulfonamide-binding proteins [1]. The 2-oxopiperidinone moiety provides a metabolically stable, neutral amide handle for further functionalization (e.g., biotinylation, fluorophore conjugation) without introducing the basicity associated with piperidine-based probes. This compound is suitable for chemical proteomics and affinity-based target deconvolution studies where the unsubstituted 5-position of the thiophene offers a convenient vector for linker attachment [2].

Quote Request

Request a Quote for N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.